methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
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Description
Methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a useful research compound. Its molecular formula is C15H20N4S and its molecular weight is 288.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
- Research has highlighted the preparation of multifunctional compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds serve as versatile synthons for the creation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, showcasing their significant role in synthesizing complex heterocyclic structures (Pizzioli et al., 1998).
Organic Synthesis
- The utility of 1-isocyano-2-dimethylamino-alkenes as multifunctional reagents in organic synthesis has been documented. These compounds enable multicomponent reactions (MCRs) for assembling complex structures such as 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl ester derivatives and highly substituted thiazoles, emphasizing their versatility in creating diverse molecular architectures (Dömling & Illgen, 2004).
Heterocyclic Chemistry
- Cyanoacetamide has been used as a key intermediate in the synthesis of new benzothiophenes with antitumor and antioxidant activities. This highlights the compound's significant potential in medicinal chemistry for the development of new therapeutic agents (Bialy & Gouda, 2011).
Molecular Diversity
- The three-component reactions involving 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates have shown remarkable molecular diversity. This diversity is illustrated through the formation of polysubstituted tetrahydro-4H-1,4-ethanoquinolizines, 2H-pyran-2,3-dicarboxylates, and buta-1,3-diene-1,2,4-tricarboxylates derivatives under different conditions, demonstrating the adaptability of these systems in synthesizing a wide range of complex molecules (Sun et al., 2013).
Properties
IUPAC Name |
methyl N-cyano-4-(2,6-dimethylphenyl)piperazine-1-carboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-5-4-6-13(2)14(12)18-7-9-19(10-8-18)15(20-3)17-11-16/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQCFIUWNUIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=NC#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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